4-Tert-butylbenzenesulfonic acid

説明

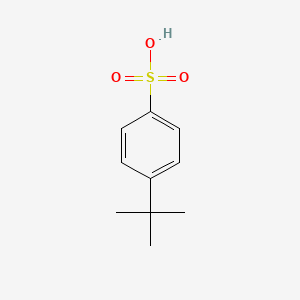

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-tert-butylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQMCUIWYRQLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314995 | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-17-1 | |

| Record name | 4-tert-Butylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC290811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1D0UF57S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Nature of the tert-Butyl Group in Benzenesulfonic Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, a bulky and electron-donating substituent, plays a multifaceted role in the reactivity and application of benzenesulfonic acid and its derivatives. Its influence stems from a combination of steric hindrance and electronic effects, which can be strategically exploited in organic synthesis, catalysis, and drug development. This technical guide provides an in-depth analysis of the impact of the tert-butyl group on the reactivity of benzenesulfonic acid, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electronic and Steric Influence of the tert-Butyl Group

The tert-butyl group attached to a benzene ring influences electrophilic aromatic substitution reactions in two primary ways:

-

Electronic Effect: Through inductive effects, the tert-butyl group is a weak electron-donating group. This activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

-

Steric Effect: The significant size of the tert-butyl group creates substantial steric hindrance, primarily at the ortho positions. This steric bulk dramatically disfavors substitution at positions adjacent to the tert-butyl group.[1][2]

The interplay of these two effects results in a strong preference for para-substitution on tert-butylbenzene during electrophilic aromatic substitution reactions.

Quantitative Analysis of Reactivity

The reactivity of tert-butyl-substituted benzene derivatives in sulfonation and desulfonation reactions has been the subject of kinetic studies. The following tables summarize key quantitative data.

Table 1: Partial Rate Factors for the Sulfonation of tert-Butylbenzene

| Substituent Position | Partial Rate Factor (f) | Conditions | Reference |

| ortho | Not observed | 86.3% H₂SO₄ at 25°C | [3] |

| meta | 3.0 | 86.3% H₂SO₄ at 25°C | [3] |

| para | 53 | 86.3% H₂SO₄ at 25°C | [3] |

Table 2: Kinetic Data for the Homogeneous Sulfonation of t-Butylbenzene in Aqueous H₂SO₄

| H₂SO₄ (wt%) | Temperature (°C) | 10⁵ kobs (s⁻¹) (Sulfonation) | 10⁵ kobs (s⁻¹) (Dealkylation) |

| 72.4 | 25.0 | 0.013 | 0.001 |

| 77.5 | 25.0 | 0.24 | 0.011 |

| 81.0 | 25.0 | 2.1 | 0.06 |

| 85.8 | 25.0 | 33 | 1.1 |

| 91.0 | 25.0 | 410 | 20 |

| 77.5 | 5.0 | 0.021 | - |

| 77.5 | 35.0 | 0.85 | - |

Data extracted from a kinetic study by A.J. de Koning, H. Cerfontain, et al. Note that under these conditions, dealkylation occurs concurrently with sulfonation.[1]

Table 3: Acidity of 4-tert-Butylbenzenesulfonic Acid

| Compound | pKa (Predicted) | Source |

| This compound | -1.8 | [4] |

Key Reactions and Experimental Protocols

The tert-butyl group's influence is central to several key reactions involving benzenesulfonic acid.

Sulfonation of tert-Butylbenzene

The sulfonation of tert-butylbenzene predominantly yields the para isomer due to the steric hindrance at the ortho positions.

Experimental Protocol: Preparation of this compound [5]

-

Reaction Setup: In a round-bottomed flask, place 40 grams of tert-butylbenzene.

-

Addition of Sulfonating Agent: While maintaining the temperature below 25°C with frequent shaking, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) over the course of 20 minutes.

-

Heating: After the addition is complete, slowly heat the mixture to 80°C with constant stirring. Continue heating until the layer of tert-butylbenzene is completely dissolved.

-

Work-up:

-

Pour the reaction mixture into 300 ml of water.

-

Partially neutralize the acid by carefully adding 15 grams of sodium bicarbonate.

-

Filter the solution to remove any char.

-

To salt out the sodium salt of this compound, add 30 grams of sodium chloride and heat until all the solid dissolves.

-

-

Isolation:

-

Cool the solution thoroughly in an ice bath to crystallize the product.

-

Collect the crystalline product by filtration and wash it with a saturated solution of sodium chloride.

-

Dry the sodium 4-(tert-butyl)benzenesulfonate salt in an oven at 120°C.

-

-

Conversion to Free Acid: The free this compound can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid, followed by extraction with a suitable organic solvent (e.g., ether) and subsequent removal of the solvent.

Desulfonation of tert-Butylbenzenesulfonic Acid

The sulfonation of aromatic compounds is a reversible reaction. The sulfonic acid group can be removed by heating with a strong acid, a process known as desulfonation.[6][7] This reversibility is crucial for the use of the sulfonic acid group as a temporary blocking group.

General Experimental Conditions for Desulfonation

While a specific protocol for the desulfonation of pure tert-butylbenzenesulfonic acid is not detailed in the initial search, kinetic studies indicate the following conditions:

-

Reagents: Aqueous sulfuric acid (e.g., 74.0 wt%).[8]

-

Temperature: Elevated temperatures are required (e.g., studies conducted at 120-155°C for toluenesulfonic acids).[8]

-

Procedure: The sulfonic acid is heated in the acidic solution. The equilibrium can be shifted towards the desulfonated product by removing the aromatic hydrocarbon as it is formed, for instance, by steam distillation.[9]

It is important to note that at elevated temperatures, isomerization and dealkylation can occur as side reactions.[8]

The tert-Butyl Group as a Removable Blocking Group

The steric bulk of the tert-butyl group makes it an effective blocking group to direct subsequent electrophilic substitutions to other positions on the aromatic ring. It can be introduced via a Friedel-Crafts alkylation and subsequently removed.

Experimental Protocol: Introduction of the tert-Butyl Group (Friedel-Crafts Alkylation) [10][11][12]

-

Reaction Setup: In a well-dried three-neck flask equipped with a magnetic stirrer, internal thermometer, and a gas outlet connected to a trap, add tert-butylbenzene (1.0 eq) and tert-butyl chloride (2.0 eq).

-

Cooling: Cool the mixture to 0°C in an ice/salt bath.

-

Catalyst Addition: Under vigorous stirring, add anhydrous aluminum chloride (catalytic amount, e.g., 0.075 eq) in portions. A solid, light-yellow reaction mixture will form.

-

Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Work-up:

-

Carefully quench the reaction by adding ice-cold water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with a dilute base (e.g., 10% NaOH) to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

-

Isolation: Remove the solvent using a rotary evaporator to obtain the crude product, which can be further purified by recrystallization or distillation.

Experimental Protocol: Removal of the tert-Butyl Group

-

Reaction Setup: In a flask, dissolve the tert-butylated aromatic compound in a suitable solvent such as benzene.

-

Catalyst Addition: Add an excess of aluminum chloride (AlCl₃).

-

Heating: Heat the reaction mixture. The tert-butyl group is removed as the tert-butyl cation, which is subsequently deprotonated to isobutylene. The benzene solvent acts as a scavenger for the liberated tert-butyl cation.

-

Work-up: After the reaction is complete, the mixture is cooled and worked up similarly to the Friedel-Crafts alkylation procedure to isolate the de-tert-butylated product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations involving the tert-butyl group in benzenesulfonic acid chemistry.

Caption: Electrophilic Aromatic Substitution Pathways.

Caption: Desulfonation and tert-Butyl Deblocking Workflows.

Conclusion

The tert-butyl group exerts a profound influence on the reactivity of benzenesulfonic acid through a combination of its electron-donating and sterically hindering properties. This dual nature allows for the regioselective synthesis of para-substituted benzenesulfonic acid derivatives and enables the use of the tert-butyl group as a versatile, albeit requiring harsh conditions for removal, blocking group in organic synthesis. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel molecules with desired substitution patterns. The quantitative data and experimental protocols provided herein serve as a valuable resource for the practical application of these concepts in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. prepchem.com [prepchem.com]

- 5. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 6. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]

- 9. cerritos.edu [cerritos.edu]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. scribd.com [scribd.com]

- 12. aklectures.com [aklectures.com]

4-tert-butylbenzenesulfonic acid: A Comprehensive Technical Guide

CAS Number: 1133-17-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzenesulfonic acid, a versatile organic compound with significant applications in catalysis and chemical synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and application, and discusses its mechanism of action.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid characterized by a bulky tert-butyl group on the benzene ring.[1][2] This substitution pattern imparts unique solubility and reactivity properties.[2][3] The presence of the sulfonic acid group makes it a strong organic acid, soluble in polar solvents like water and alcohols.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1133-17-1 | [4] |

| Molecular Formula | C₁₀H₁₄O₃S | [2] |

| Molecular Weight | 214.28 g/mol | [3] |

| Appearance | White to light yellow solid | [2][3] |

| IUPAC Name | 4-tert-butylbenzene-1-sulfonic acid | [4] |

| Melting Point | The sodium salt with one molecule of water of crystallization melts at 240°C. | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [2] |

| pKa (Strongest Acidic) | -1.8 (Predicted) | [5] |

| logP | 2.7 (Predicted) | [5] |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct electrophilic sulfonation of tert-butylbenzene.[3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from a standard laboratory procedure.[1]

Materials:

-

tert-butylbenzene (40 g)

-

Fuming sulfuric acid (15% SO₃) (45 mL)

-

Sodium bicarbonate (15 g)

-

Sodium chloride (30 g)

-

Water

-

Ether

-

Round-bottomed flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottomed flask, slowly add 45 mL of fuming sulfuric acid to 40 g of tert-butylbenzene over 20 minutes, maintaining the temperature below 25°C with frequent shaking.

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is completely dissolved.

-

Pour the reaction mixture into 300 mL of water.

-

Carefully neutralize the acid by adding 15 g of sodium bicarbonate.

-

Filter the solution to remove any solid impurities.

-

To precipitate the sodium salt of this compound, add 30 g of sodium chloride and heat until all solids dissolve.

-

Cool the solution in an ice bath to crystallize the product.

-

Collect the crystals by filtration and wash them with a saturated solution of sodium chloride.

-

Dry the sodium 4-(tert-butyl)benzenesulfonate salt in an oven at 120°C.

-

To obtain the free acid, neutralize an aqueous solution of the sodium salt with a stoichiometric amount of a strong acid and extract with ether.

-

Evaporate the ether to yield this compound.

Applications in Catalysis

This compound is a highly effective acid catalyst in various organic reactions, most notably in esterifications and Friedel-Crafts reactions.[3][6] The bulky tert-butyl group can enhance its solubility in organic media and influence the selectivity of the reaction.[3]

Mechanism of Action in Acid Catalysis

The primary role of this compound in catalysis is as a proton (H⁺) donor.[3] The sulfonic acid group readily provides a proton to the substrate, initiating the reaction cascade.

Esterification Reactions

General Experimental Protocol: Esterification of a Carboxylic Acid with an Alcohol

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.0 - 3.0 eq)

-

This compound (catalytic amount, e.g., 1-5 mol%)

-

Anhydrous solvent (e.g., toluene, if necessary)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Combine the carboxylic acid, alcohol, and this compound in a round-bottomed flask.

-

If using a Dean-Stark trap, add a suitable solvent and fill the trap with the solvent.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the catalyst and any unreacted starting materials. This typically involves washing with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the ester by distillation or column chromatography as needed.

A study on the esterification of acetic acid with n-propanol using various benzenesulfonic acid derivatives showed that the catalytic activity is influenced by the substituent on the benzene ring.[7]

Friedel-Crafts Reactions

This compound can also catalyze Friedel-Crafts alkylation and acylation reactions.[6] A general protocol for Friedel-Crafts alkylation is outlined below.

General Experimental Protocol: Friedel-Crafts Alkylation of an Aromatic Compound

Materials:

-

Aromatic compound (e.g., benzene, toluene)

-

Alkylating agent (e.g., alkyl halide, alkene)

-

This compound (catalytic amount)

-

Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, if necessary)

Procedure:

-

Dissolve the aromatic compound in the chosen solvent (if any) in a reaction vessel.

-

Add the this compound catalyst.

-

Slowly add the alkylating agent to the reaction mixture, maintaining an appropriate temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the substrates).

-

Stir the reaction mixture until the reaction is complete, monitoring by TLC or GC.

-

Quench the reaction, typically by adding cold water or a dilute acid solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the analysis of sulfonic acids. A reverse-phase method is typically employed.

General HPLC Method Parameters:

-

Column: C18 stationary phase

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at a suitable wavelength.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Classifications

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) |

Data sourced from a safety data sheet for a related compound, 4-(tert-Butyl)benzenesulfonate.

Conclusion

This compound is a valuable and versatile organic acid with significant utility as a catalyst in organic synthesis. Its unique properties, stemming from the combination of a sulfonic acid group and a bulky tert-butyl substituent, make it a useful tool for researchers and chemists in both academic and industrial settings. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. prepchem.com [prepchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 1133-17-1 | Benchchem [benchchem.com]

- 4. This compound | C10H14O3S | CID 324690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Buy this compound | 1133-17-1 [smolecule.com]

- 7. revistadechimie.ro [revistadechimie.ro]

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-tert-butylbenzenesulfonic acid, a versatile organic compound with significant applications in catalysis and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Physicochemical Properties

This compound is an aromatic sulfonic acid characterized by a bulky tert-butyl group at the para position of the benzene ring. This substitution pattern imparts unique solubility and reactivity properties. The compound is a white to light yellow solid at room temperature and is soluble in polar solvents like water and alcohols.[1][2] Its strong acidic nature makes it an effective catalyst in various organic transformations.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃S | [3] |

| Molecular Weight | 214.28 g/mol | [3] |

| CAS Number | 1133-17-1 | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and alcohols | [1][2] |

| pKa (Predicted) | -1.8 (Strongest Acidic) | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The tert-butyl group would present as a singlet in the aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[3] Predicted chemical shifts would include signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four distinct aromatic carbons. Quaternary carbons typically show weaker signals.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

-

O-H stretch of the sulfonic acid group, which is typically a broad band.

-

S=O stretch (asymmetric and symmetric) of the sulfonyl group.

-

C-H stretches for the aromatic and aliphatic protons.

-

C=C stretches of the aromatic ring.

-

S-O stretch .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be observed at m/z 214. The fragmentation pattern of benzenesulfonic acids often involves the loss of SO₂.[5] For this compound, a prominent fragment would be expected from the loss of a methyl group from the tert-butyl cation, leading to a stable tertiary carbocation.

Synthesis and Reactivity

The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic sulfonation of tert-butylbenzene.[1]

Experimental Protocol: Sulfonation of tert-Butylbenzene

This protocol describes a general laboratory-scale synthesis.

Materials:

-

tert-Butylbenzene

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Sodium bicarbonate

-

Sodium chloride

-

Water

-

Ice

-

Round-bottomed flask

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25 °C with an ice bath.

-

After the addition is complete, slowly heat the mixture to approximately 80 °C with constant stirring until the tert-butylbenzene layer is fully dissolved.

-

Pour the reaction mixture into water.

-

Partially neutralize the solution by carefully adding sodium bicarbonate.

-

Filter the solution to remove any solid impurities.

-

To precipitate the sodium salt of this compound, add sodium chloride and heat until it dissolves.

-

Cool the solution in an ice bath to crystallize the product.

-

Collect the crystals by filtration and wash with a saturated sodium chloride solution.

-

The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.

Chemical Reactivity

The reactivity of this compound is primarily governed by its strong acidic nature. It is a highly effective catalyst in acid-catalyzed reactions such as esterifications and Friedel-Crafts alkylations and acylations.[3] The bulky tert-butyl group can influence the regioselectivity and stereoselectivity of these reactions.[1]

Applications in Drug Development

While not typically a final drug product itself, this compound and its derivatives serve as important intermediates in pharmaceutical synthesis. Its catalytic properties are harnessed in various synthetic steps.

Thrombin Inhibition

Research has indicated that some benzenesulfonic acid derivatives exhibit biological activity, including the inhibition of thrombin, a key enzyme in the blood coagulation cascade.[3] Direct thrombin inhibitors (DTIs) bind to thrombin and block its enzymatic activity.[6] They can interact with the active site or exosites of the thrombin molecule.[7] The mechanism of inhibition by benzenesulfonic acid derivatives likely involves interactions with the active site of thrombin, potentially through the formation of hydrogen bonds and hydrophobic interactions. The bulky tert-butyl group may contribute to binding within a hydrophobic pocket of the enzyme.

Toxicology and Safety

Detailed toxicological data specifically for this compound is limited. However, data from structurally related compounds and general knowledge of aromatic sulfonic acids provide some insight.

As a strong acid, this compound is expected to be corrosive and can cause irritation to the skin and eyes.[8] Ingestion may cause gastrointestinal irritation. For the related compound 4-tert-butylbenzenesulfonamide, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1] Due to the lack of specific LD50 data for this compound, it is prudent to handle it with the care afforded to corrosive and potentially toxic substances. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable compound for researchers and professionals in drug development and organic synthesis. Its distinct physicochemical properties, stemming from the combination of a strong acid group and a bulky hydrophobic substituent, make it a versatile catalyst and synthetic intermediate. While its direct biological applications are still under investigation, its role in the synthesis of pharmaceutically active molecules is well-established. Further research into its potential as a thrombin inhibitor and a more comprehensive toxicological evaluation would be beneficial for expanding its applications.

References

- 1. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H14O3S | CID 324690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aaqr.org [aaqr.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide on the Structure and Bonding of 4-tert-butylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental and computational methodologies pertaining to 4-tert-butylbenzenesulfonic acid. This compound is a significant organic acid utilized as a catalyst in various chemical transformations. A thorough understanding of its structural and electronic properties is crucial for its effective application and for the development of new synthetic methodologies.

Molecular Structure and Bonding

This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with a tert-butyl group and a sulfonic acid group at the para position. The bulky tert-butyl group influences the molecule's solubility and steric profile, while the strongly acidic sulfonic acid group is the primary center of its chemical reactivity.

Computed Geometric Parameters

In the absence of publicly available experimental crystal structure data for this compound, the following tables present computationally derived geometric parameters. These values are based on Density Functional Theory (DFT) calculations of similar aromatic sulfonic acids and provide a reliable estimation of the bond lengths, bond angles, and dihedral angles.

Table 1: Computed Bond Lengths for this compound

| Bond | Estimated Bond Length (Å) |

| S=O | 1.43 - 1.45 |

| S-O(H) | 1.55 - 1.57 |

| S-C(aromatic) | 1.76 - 1.78 |

| C-C (aromatic) | 1.38 - 1.40 |

| C(aromatic)-C(tert-butyl) | 1.52 - 1.54 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-C (tert-butyl) | 1.53 - 1.55 |

| C-H (tert-butyl) | 1.09 - 1.11 |

| O-H | 0.96 - 0.98 |

Table 2: Computed Bond Angles for this compound

| Angle | Estimated Bond Angle (°) |

| O=S=O | 118 - 120 |

| O=S-O(H) | 108 - 110 |

| O=S-C(aromatic) | 106 - 108 |

| O(H)-S-C(aromatic) | 103 - 105 |

| S-C-C (aromatic) | 119 - 121 |

| C-C-C (aromatic) | 119 - 121 |

| C(aromatic)-C-C (tert-butyl) | 121 - 123 |

| H-C-H (tert-butyl) | 108 - 110 |

| S-O-H | 108 - 110 |

Table 3: Computed Dihedral Angles for this compound

| Dihedral Angle | Estimated Dihedral Angle (°) |

| O=S-C(aromatic)-C(aromatic) | 80 - 90 |

| C(aromatic)-S-O-H | 60 - 70 |

| C(aromatic)-C(aromatic)-C(tert-butyl)-C | 0 or 180 (planar) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the electrophilic sulfonation of tert-butylbenzene.

Protocol:

-

To 40 grams of tert-butylbenzene in a round-bottomed flask, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) over the course of 20 minutes.

-

Maintain the temperature of the reaction mixture below 25°C during the addition with frequent shaking.

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring, ensuring the complete dissolution of the oil layer (tert-butylbenzene).

-

Pour the reaction mixture into 300 ml of water.

-

Partially neutralize the acid by carefully adding 15 grams of sodium bicarbonate.

-

Filter the solution to remove any solid impurities.

-

To precipitate the sodium salt of this compound, add 30 grams of sodium chloride and heat until all the solid dissolves.

-

Cool the solution thoroughly in an ice bath to crystallize the product.

-

Collect the crystalline product by filtration and wash it with a saturated solution of sodium chloride.

-

Dry the sodium 4-(tert-butyl)benzenesulfonate salt in an oven at 120°C.

-

To obtain the free acid, neutralize an aqueous solution of the sodium salt with a stoichiometric amount of a strong acid and extract the this compound with ether.

-

Evaporate the ether to yield the final product.[1]

Spectroscopic Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structure of this compound.

¹H NMR Spectroscopy Protocol (Representative):

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Spectral Data:

-

Aromatic protons: Two doublets in the range of 7.5-8.0 ppm, corresponding to the ortho and meta protons of the benzene ring.

-

tert-Butyl protons: A singlet at approximately 1.3 ppm, integrating to nine protons.

-

Sulfonic acid proton: A broad singlet at a variable chemical shift (often >10 ppm), which may exchange with D₂O.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectroscopy Protocol (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the finely ground mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Data:

-

O-H stretch (sulfonic acid): A broad absorption band in the region of 3200-2500 cm⁻¹.

-

C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks around 2960-2870 cm⁻¹.

-

S=O stretch (sulfonic acid): Strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

-

S-O stretch (sulfonic acid): A band around 900 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Signaling Pathways and Logical Relationships

This compound is a strong acid catalyst widely used in organic synthesis, particularly in esterification reactions. The following diagrams illustrate the key mechanistic steps.

References

Solubility of 4-tert-butylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-tert-butylbenzenesulfonic acid is an organic compound characterized by a sulfonic acid group and a tert-butyl group attached to a benzene ring.[1] This structure imparts both hydrophilic and lipophilic properties to the molecule, making its solubility dependent on the nature of the solvent. The sulfonic acid group contributes to its polarity and acidity, favoring solubility in polar solvents, while the bulky tert-butyl group enhances its solubility in less polar organic environments.[1][2] Understanding the solubility of this compound is critical for its application in various fields, including its use as a catalyst in organic reactions, in the synthesis of pharmaceuticals, and in the formulation of specialty chemicals.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent.

-

Polarity: The presence of the highly polar sulfonic acid group (-SO₃H) makes the compound readily soluble in polar solvents such as water and alcohols.[1]

-

Hydrogen Bonding: The sulfonic acid group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents like alcohols.

-

Lipophilicity: The nonpolar tert-butyl group increases the compound's affinity for organic solvents, particularly those with lower polarity.[2] This bulky alkyl group can disrupt the intermolecular forces in nonpolar solvents, allowing the solute to be accommodated.

-

Acidity: As a strong acid, this compound can ionize in certain solvents, which can significantly impact its solubility.

Qualitative Solubility Profile

While precise quantitative data is not available in the public domain, a qualitative assessment of the solubility of this compound in different classes of organic solvents can be inferred from its chemical structure.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The sulfonic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents can solvate the polar sulfonic acid group, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar tert-butyl group will promote some solubility, but the highly polar sulfonic acid group will limit overall solubility in these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the molecule. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. The choice of method will depend on the required accuracy, the amount of sample available, and the equipment on hand.

Gravimetric Method (Isothermal Equilibrium)

This classic and reliable method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the solution by weighing the residue after solvent evaporation.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a known volume or mass of the supernatant using a pre-heated or temperature-controlled pipette to prevent precipitation. Immediately filter the solution through a fine-porosity filter (e.g., 0.45 µm PTFE syringe filter) into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the solid residue is obtained.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) * 100

Solubility ( g/100 g solvent) = (Mass of residue / (Mass of solution withdrawn - Mass of residue)) * 100

UV-Visible Spectrophotometry

This method is suitable for compounds that have a chromophore, such as the benzene ring in this compound. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The λmax can be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: Withdraw a sample of the saturated supernatant and filter it as described previously. Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax and determine its concentration using the calibration curve.

-

Calculation: Calculate the solubility in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

References

Acidity and pKa of 4-tert-butylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 4-tert-butylbenzenesulfonic acid, a versatile organic compound utilized as a strong acid catalyst in various chemical syntheses. This document outlines the compound's acidic properties, presents available pKa data, and details relevant experimental and computational methodologies.

Introduction to this compound

This compound is an aromatic sulfonic acid characterized by a sulfonic acid functional group (-SO₃H) and a tert-butyl group attached to the para position of a benzene ring.[1] This compound is a white to light-yellow solid at room temperature and is soluble in polar solvents.[1] Its strong acidic nature makes it a valuable catalyst in organic reactions such as esterifications and Friedel-Crafts reactions.[2][3] The bulky tert-butyl group can influence the steric interactions and solubility of the molecule.[2]

Acidity and pKa Value

The sulfonic acid group is a strong proton donor, rendering this compound highly acidic.[2] The primary mechanism of its catalytic activity is the donation of a proton (H⁺) to a substrate, initiating a chemical transformation.[2]

Table 1: pKa Values of this compound and Related Compounds

| Compound | pKa Value | Method | Reference |

| This compound | -1.8 | Predicted (ChemAxon) | [4] |

| Benzenesulfonic acid | -2.8 | Experimental | [2][5] |

| Benzenesulfonic acid | 0.699 (at 25°C) | Experimental | [3] |

| Benzenesulfonic acid | -0.60 | Experimental | [6] |

The tert-butyl group is generally considered to be a weakly electron-donating group. Electron-donating groups tend to slightly decrease the acidity of aromatic acids by destabilizing the resulting anion.[7] Therefore, the pKa of this compound is expected to be slightly higher (less acidic) than that of benzenesulfonic acid. The predicted value of -1.8 is consistent with this electronic effect, falling within the range of strong acidity exhibited by benzenesulfonic acid.

Factors Influencing Acidity

The strong acidity of benzenesulfonic acids is attributed to the stability of the conjugate base, the benzenesulfonate anion. The negative charge is delocalized over the three oxygen atoms of the sulfonate group through resonance.

The nature of the substituent on the benzene ring can influence the acidity. Electron-withdrawing groups increase acidity by further stabilizing the negative charge on the sulfonate group, while electron-donating groups decrease acidity.[7][8]

Experimental Protocols for Acidity and pKa Determination

The determination of the pKa of a strong acid like this compound requires specialized techniques due to the challenges of measuring pH in highly acidic solutions. Common experimental methods include:

Potentiometric Titration

This is a standard method for pKa determination.[7]

-

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored using a pH electrode as the base is added. The pKa is determined from the pH at the half-equivalence point.

-

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong base (e.g., NaOH) is added in small, known increments.

-

The pH is recorded after each addition.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at which half of the acid has been neutralized.

-

Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[7]

-

Principle: The absorbance of a solution of the acid is measured at various pH values. The pKa is determined from the change in absorbance as the molecule transitions from its protonated to its deprotonated form.

-

Methodology:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

A wavelength where the protonated and deprotonated forms have significantly different molar absorptivities is selected.

-

The absorbance at this wavelength is plotted against pH.

-

The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

-

Computational Methods

Computational chemistry offers a powerful tool for predicting pKa values.[9][10][11]

-

Principle: Quantum mechanical calculations are used to determine the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then calculated from ΔG.

-

Methodology:

-

The three-dimensional structures of the protonated acid and its conjugate base are modeled.

-

The geometries of both species are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

The free energies of the acid and its conjugate base are calculated in a simulated solvent environment (e.g., using a continuum solvation model like SMD or PCM).[12][13]

-

The free energy of the proton in the solvent is also required and is often a calibrated value.

-

The pKa is calculated using the relationship: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature.

-

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic sulfonation of tert-butylbenzene.[2]

A typical laboratory procedure involves the reaction of tert-butylbenzene with a strong sulfonating agent, such as fuming sulfuric acid (oleum).[5]

Logical Relationship of Acidity

The acidity of this compound is a function of the inherent properties of the sulfonic acid group and the electronic influence of the tert-butyl substituent.

Conclusion

This compound is a strong organic acid with a predicted pKa of approximately -1.8. This high acidity, driven by the properties of the sulfonic acid group, makes it an effective catalyst in a range of organic transformations. While a precise experimental pKa value is not widely reported, its acidity is comparable to that of benzenesulfonic acid, with a slight reduction attributed to the weak electron-donating nature of the tert-butyl group. The experimental and computational methods outlined in this guide provide a framework for the further characterization of this and similar strong organic acids.

References

- 1. Human Metabolome Database: Showing metabocard for Benzenesulfonic acid (HMDB0248986) [hmdb.ca]

- 2. Benzenesulfonic acid - American Chemical Society [acs.org]

- 3. Benzenesulfonic Acid [drugfuture.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-tert-butylbenzenesulfonic Acid

This guide provides an overview of the fundamental physicochemical properties of 4-tert-butylbenzenesulfonic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The molecular formula and weight of this compound are summarized in the table below for straightforward reference.

| Property | Value |

| Molecular Formula | C10H14O3S[1][2][3][4][5] |

| Molecular Weight | 214.28 g/mol [2][4][5] |

| Alternate Molecular Weight | 214.2814[1] |

Molecular Structure and Connectivity

This compound is an organic compound classified as a benzenesulfonic acid derivative.[6] Structurally, it consists of a benzene ring substituted with a tert-butyl group and a sulfonic acid group. The bulky tert-butyl group is attached to the benzene ring, and the sulfonic acid group provides the molecule with its acidic properties.

Caption: Logical relationship of this compound's components.

References

- 1. aablocks.com [aablocks.com]

- 2. 4-tert-butylbenzene-1-sulfonic acid | 1133-17-1 | Buy Now [molport.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C10H14O3S | CID 324690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

The Diverse Biological Activities of Substituted Benzenesulfonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonic acids and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their key therapeutic applications, focusing on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying mechanisms and research methodologies.

Enzyme Inhibition

Substituted benzenesulfonic acids, particularly in the form of benzenesulfonamides, are renowned for their potent and often selective inhibition of various enzymes. This activity is central to their therapeutic effects in a range of diseases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][2]

The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for catalysis. The substituents on the benzenesulfonamide ring play a critical role in determining the potency and isoform selectivity of the inhibitor by interacting with amino acid residues in and around the active site.[3]

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |

| Triazole-benzenesulfonamides | hCA I | 41.5 - 1500 nM | [3][4] |

| hCA II | 30.1 - 755 nM | [3][4] | |

| hCA IX | 1.5 - 38.9 nM | [3][4] | |

| hCA XII | 0.8 - 12.4 nM | [3][4] |

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

-

Reagents and Buffers:

-

Enzyme solution (recombinant human CA isoforms).

-

Inhibitor stock solutions (0.1 mM) prepared in distilled-deionized water, with subsequent dilutions down to 0.01 nM.

-

Assay buffer: 20 mM HEPES (for α-CAs, pH 7.5) or 20 mM TRIS (for β-CAs, pH 8.3).[2]

-

CO₂ solutions with concentrations ranging from 1.7 to 17 mM.[1][2]

-

-

Procedure:

-

An Applied Photophysics stopped-flow instrument is used to monitor the reaction.[1][2]

-

Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[2]

-

The reaction is initiated by mixing the enzyme/inhibitor solution with the CO₂-saturated buffer containing the pH indicator.

-

The initial rates of the CA-catalyzed CO₂ hydration are followed for a period of 10–100 seconds by monitoring the absorbance change of phenol red at 557 nm.[1][2]

-

The uncatalyzed rate is determined in the same manner without the enzyme and subtracted from the total observed rates.[2]

-

At least six traces of the initial 5% to 10% of the reaction are used to determine the initial velocity for each inhibitor concentration.[2]

-

-

Data Analysis:

-

Inhibition constants (Kᵢ) are calculated using non-linear least-squares methods with software such as PRISM, applying the Cheng-Prusoff equation.[2]

-

Caption: Competitive inhibition of carbonic anhydrase by a benzenesulfonamide derivative.

Anticancer Activity

Derivatives of benzenesulfonic acid, particularly those incorporating quinazoline scaffolds, have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Quinazoline Sulfonates and Cell Cycle Arrest

Certain quinazoline sulfonates have been shown to induce G2/M cell cycle arrest, leading to the inhibition of cancer cell proliferation. This activity suggests a mechanism that may involve interference with microtubule dynamics or other critical components of the mitotic machinery.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 | A549 (Lung) | 77.8 | [5] |

| HeLa (Cervical) | 91.5 | [5] | |

| Compound 17 | A549 (Lung) | 161.6 | [5] |

| HeLa (Cervical) | 87.6 | [5] | |

| Doxorubicin (Ref) | A549 (Lung) | >200 | [5] |

| HeLa (Cervical) | >200 | [5] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

-

Compound Treatment:

-

The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a reference drug (e.g., doxorubicin) are included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plates are incubated for a further period (e.g., 4 hours) to allow the formazan crystals to form.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Caption: A typical workflow for evaluating the anticancer activity of novel compounds.

Antimicrobial Activity

Certain substituted benzenesulfonic acids and their derivatives have been found to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.

Benzimidazole-Benzenesulfonic Acid Derivatives

A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids has been synthesized and evaluated for their in vitro antimicrobial activity. Some of these compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[6]

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| Compound 9 | 12.5 | 25 | 12.5 | [6] |

| Compound 18 | 25 | 50 | 25 | [6] |

| Ciprofloxacin (Ref) | 0.78 | 1.56 | 0.78 | [6] |

The tube dilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

The test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) are cultured in a suitable broth medium to achieve a standardized concentration of cells (e.g., by adjusting the turbidity to match a 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in test tubes.

-

-

Inoculation and Incubation:

-

Each tube is inoculated with the standardized microbial suspension.

-

A positive control tube (medium with inoculum but no compound) and a negative control tube (medium without inoculum) are included.

-

The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, the tubes are visually inspected for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

-

Neuroprotective Effects in Alzheimer's Disease Models

Recent research has explored the potential of substituted benzenesulfonamides in the context of neurodegenerative diseases like Alzheimer's disease. Tryptanthrin derivatives bearing benzenesulfonamide substituents have been investigated as multi-target-directed ligands.

Tryptanthrin-Benzenesulfonamide Derivatives

These compounds have been shown to exhibit cholinesterase inhibitory activity and neuroprotective properties. For instance, some derivatives are dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and can also inhibit the aggregation of amyloid-β (Aβ) peptides.[7]

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

| Compound 4h | 0.13 ± 0.04 | 6.11 ± 0.45 | [7] |

| Donepezil (Ref) | - | - | [7] |

| Tacrine (Ref) | - | - | [7] |

This assay evaluates the ability of a compound to protect neuronal-like cells from oxidative stress-induced damage.

-

Cell Culture:

-

PC12 cells are cultured and seeded in 96-well plates.

-

-

Compound Pre-treatment:

-

Cells are pre-treated with various concentrations of the test compounds for a specified duration.

-

-

Induction of Oxidative Stress:

-

Hydrogen peroxide (H₂O₂) is added to the wells (excluding the control group) to induce oxidative stress and cell damage.

-

-

Cell Viability Assessment:

-

After an incubation period, cell viability is assessed using the MTT assay as described previously.

-

-

Data Analysis:

-

The percentage of cell survival is calculated relative to the control group (cells not treated with H₂O₂). A higher survival rate in the presence of the test compound indicates a neuroprotective effect.[7]

-

Caption: A multi-target approach for Alzheimer's therapy using a single compound.

This guide provides a foundational understanding of the diverse biological activities of substituted benzenesulfonic acids. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and innovation in this promising area of medicinal chemistry.

References

- 1. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 4-tert-butylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-tert-butylbenzenesulfonic acid. Due to the limited availability of data specific to this compound, this guide draws upon information from structurally related substances, primarily linear alkylbenzene sulfonates (LAS) and 4-tert-butylphenol, to infer potential degradation pathways and environmental behavior. This document highlights the expected persistence of this compound owing to its branched alkyl chain and summarizes potential biotic and abiotic degradation mechanisms. Detailed experimental protocols for assessing the degradation of related compounds are provided as a framework for future studies on this compound. The significant data gaps identified underscore the need for further research to accurately characterize the environmental risk profile of this compound.

Introduction

This compound is an aromatic sulfonic acid characterized by a tert-butyl group attached to the benzene ring. While specific environmental concentrations are not widely reported, its structural similarity to branched-chain alkylbenzene sulfonates (BAS), which are known for their environmental persistence, raises concerns about its potential environmental impact[1]. This guide synthesizes the available scientific literature to provide a detailed technical overview of its expected environmental fate and degradation.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃S | [2] |

| Molecular Weight | 214.28 g/mol | [2] |

| XLogP3-AA | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Environmental Fate

The environmental fate of a chemical is influenced by its persistence, mobility, and partitioning in different environmental compartments.

Persistence and Biodegradation

The biodegradation of alkylbenzene sulfonates is known to be significantly affected by the structure of the alkyl chain. Linear alkylbenzene sulfonates (LAS) are readily biodegradable, whereas branched-chain alkylbenzene sulfonates (BAS) exhibit greater persistence[1][3]. The presence of a quaternary carbon atom in the tert-butyl group of this compound is expected to hinder microbial degradation, making it more persistent in the environment compared to its linear counterparts[1][3].

The typical aerobic biodegradation pathway for LAS involves the ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, leading to the formation of sulfophenyl carboxylates (SPCs). These intermediates are then further degraded through desulfonation and cleavage of the aromatic ring[4][5][6]. However, the highly branched structure of the tert-butyl group in this compound is resistant to this initial enzymatic attack, leading to its persistence[1]. While some bacteria can degrade BAS to a limited extent (up to 60%) during wastewater treatment, the process is slow, and the compound can persist in the environment[1].

Abiotic Degradation

Photodegradation:

Direct photolysis of this compound in the environment is possible, although specific studies are lacking. However, research on the structurally similar compound, 4-tert-butylphenol, provides insights into potential photodegradation pathways. The photocatalytic degradation of 4-tert-butylphenol has been shown to proceed via oxidation by hydroxyl radicals, leading to the formation of intermediates such as 4-tert-butylcatechol and hydroquinone, followed by ring cleavage[7][8][9][10][11][12]. It is plausible that this compound undergoes similar photo-oxidative degradation of its aromatic ring.

Hydrolysis:

As a sulfonic acid derivative, this compound is expected to be stable to hydrolysis under typical environmental pH conditions.

Transport and Partitioning

The mobility of this compound in soil and sediment will be influenced by its sorption characteristics. The soil organic carbon-water partition coefficient (Koc) is a key parameter for predicting this behavior. While no experimental Koc value for this compound was found, its XLogP3-AA value of 2.3 suggests a moderate potential for sorption to organic matter in soil and sediment.

Proposed Degradation Pathway

Based on the degradation mechanisms of related compounds, a hypothetical degradation pathway for this compound is proposed. It is important to note that this pathway is speculative and requires experimental validation.

Caption: Proposed photodegradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biodegradability and photodegradation of this compound are not available. However, standard methods for related compounds can be adapted.

Biodegradability Testing (based on OECD Guidelines)

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Guideline: OECD Test Guideline 301: Ready Biodegradability[13][14].

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen uptake over a 28-day period.

Experimental Workflow:

Caption: Workflow for ready biodegradability testing.

Photocatalytic Degradation Study (based on 4-tert-butylphenol studies)

Objective: To evaluate the photocatalytic degradation of this compound in aqueous solution.

Principle: An aqueous solution of the test substance is irradiated with a light source (e.g., simulated solar light) in the presence of a photocatalyst (e.g., TiO₂ or Ag₂CO₃). The degradation of the parent compound and the formation of intermediates are monitored over time using analytical techniques such as HPLC and GC-MS[7][8][9][10][11].

Experimental Workflow:

Caption: Workflow for a photocatalytic degradation experiment.

Analytical Methods

The analysis of this compound and its potential degradation products in environmental matrices typically requires sophisticated analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is a primary method for the quantification of this compound and its polar degradation products[15].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of volatile and semi-volatile degradation products, often after a derivatization step to increase their volatility[15][16].

-

Sample Preparation: Environmental samples (water, soil, sediment) typically require a pre-concentration and clean-up step, such as solid-phase extraction (SPE), prior to instrumental analysis to remove interfering matrix components and enrich the analytes of interest[16].

Ecotoxicity

Limited information is available on the ecotoxicity of this compound. However, data on the related compound 4-tert-butylbenzoic acid (PTBBA) indicates that it can have effects on aquatic organisms[17]. Given the structural similarities, it is prudent to assume that this compound may also exhibit some level of ecotoxicity.

Data Gaps and Future Research

This technical guide highlights significant data gaps in the understanding of the environmental fate and degradation of this compound. Future research should focus on:

-

Biodegradation Studies: Conducting standardized ready and inherent biodegradability tests to determine its persistence.

-

Identification of Degradation Products: Elucidating the structures of biotic and abiotic degradation products to understand the complete degradation pathway.

-

Quantitative Fate Parameters: Measuring key environmental fate parameters such as soil and sediment sorption coefficients (Koc), hydrolysis rates, and photodegradation quantum yields.

-

Ecotoxicity Testing: Performing acute and chronic toxicity tests on a range of aquatic and terrestrial organisms to assess its potential environmental risk.

Conclusion

While direct data on the environmental fate and degradation of this compound is limited, evidence from structurally related compounds suggests that it is likely to be more persistent in the environment than linear alkylbenzene sulfonates due to its branched tert-butyl group. Abiotic degradation processes, particularly photodegradation, may contribute to its transformation in the environment. The lack of comprehensive data necessitates a precautionary approach to its environmental release and underscores the urgent need for further research to fully characterize its environmental behavior and potential risks.

References

- 1. jopr.mpob.gov.my [jopr.mpob.gov.my]

- 2. This compound | C10H14O3S | CID 324690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 5. cleaninginstitute.org [cleaninginstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. env.go.jp [env.go.jp]

- 17. ec.europa.eu [ec.europa.eu]

In-Depth Technical Guide on the Thermal Stability of 4-tert-Butylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-tert-butylbenzenesulfonic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous aromatic sulfonic acids to predict its thermal behavior. Furthermore, it offers detailed experimental protocols for researchers to conduct their own thermal analysis.

Introduction to the Thermal Stability of Aromatic Sulfonic Acids

Aromatic sulfonic acids are a class of organic compounds that find wide application as catalysts, intermediates in chemical synthesis, and as counterions in pharmaceutical formulations. Their thermal stability is a critical parameter, influencing storage conditions, reaction parameters, and the safety of their application. The decomposition of aromatic sulfonic acids, such as this compound, is primarily characterized by the cleavage of the carbon-sulfur bond, a process known as desulfonation. This typically occurs at elevated temperatures and can be influenced by the presence of substituents on the aromatic ring.

Predicted Thermal Stability of this compound

For comparison, data for related aromatic sulfonic acids are presented below. It is anticipated that this compound will exhibit thermal stability within a similar range.

Quantitative Data for Structurally Related Aromatic Sulfonic Acids

The following table summarizes the thermal decomposition data for aromatic sulfonic acids that are structurally related to this compound. This data is intended to provide a reference for the expected thermal stability.

| Compound Name | Decomposition Onset Temperature (°C) | Technique | Notes |

| p-Toluenesulfonic acid pyridinium salt | 213 | TGA | Temperature at 5% weight loss. |

| p-Toluenesulfonic acid N-methylpiperidinium salt | 286 | TGA | Temperature at 5% weight loss. |

| Benzenesulfonic acid | ~220 | - | Reversal of sulfonation (desulfonation).[1] |

Experimental Protocols for Thermal Analysis

To facilitate further research and the generation of specific data for this compound, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.